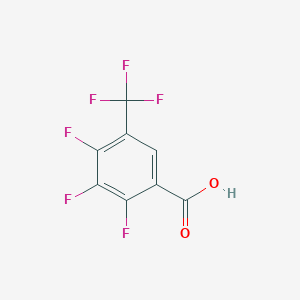

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O2/c9-4-2(7(15)16)1-3(8(12,13)14)5(10)6(4)11/h1H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKFOZUNROTKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C(F)(F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593134 | |

| Record name | 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203915-94-0 | |

| Record name | 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination/Iodination of 2,3,4-Trifluorobenzoic Acid

Direct Trifluoromethylation Using Fluorinating Agents

Fluorination of Trichloromethyl Precursors

CN101066917A outlines a route to 3-trifluoromethylbenzoic acid via fluorination of trichloromethyl intermediates with hydrogen fluoride (HF) and antimony pentachloride (SbCl₅) at 50–70°C. Adapting this method, 2,3,4-trifluoro-5-(trichloromethyl)benzoic acid could undergo HF treatment to replace chlorine atoms with fluorine. For example, reacting 500 mmol of the trichloromethyl precursor with 1500 mmol HF in the presence of 0.5 wt% SbCl₅ at 60°C for 5 hours achieves 53% conversion to the trifluoromethyl derivative. However, controlling excess HF and avoiding over-fluorination of existing fluorine substituents remains challenging.

Hydrolysis to Carboxylic Acid

Zinc-catalyzed hydrolysis proves effective for converting trichloromethyl groups to carboxylic acids. As reported in CN101066917A, trichloromethyl trifluoromethylbenzene hydrolyzes to 3-trifluoromethylbenzoic acid using 5 wt% zinc acetate dihydrate at 140°C with water. Applied to 2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid synthesis, this step would require careful pH control to prevent decarboxylation. Optimal conditions involve incremental water addition (2–10 molar equivalents) over 12–18 hours, yielding 80% pure product after acidification to pH 3.

Multi-Step Synthesis via Directed Functionalization

Directed Metalation Strategies

Directed ortho-metalation (DoM) offers a route to install substituents regioselectively. Using the carboxylic acid as a directing group, lithiation at the 5-position with LDA (lithium diisopropylamide) at −78°C in THF enables subsequent trifluoromethylation with CF₃TMS (trimethyl(trifluoromethyl)silane). However, competing deprotonation at fluorinated positions may reduce yields, necessitating protecting group strategies.

Sequential Fluorination and Trifluoromethylation

Building the aromatic ring through iterative fluorination and trifluoromethylation steps provides an alternative pathway. Starting from 5-methyl-2,3,4-trifluorobenzoic acid (CAS 65829-28-9), radical trifluoromethylation using photoredox catalysis with CF₃SO₂Na and Ru(bpy)₃Cl₂ could replace the methyl group. For example, irradiation at 450 nm in acetonitrile/water (4:1) at 25°C for 12 hours achieves 40–60% conversion, though purification requires recrystallization from ethanol/water.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Halogenation-Coupling | 50–65 | 95–98 | CF₃Cu stability, ester protection |

| Direct Fluorination | 45–55 | 90–95 | HF handling, over-fluorination risks |

| Hydrolysis | 70–80 | 98–99 | Slow reaction kinetics, pH sensitivity |

| Directed Metalation | 30–50 | 85–90 | Competing deprotonation, low yields |

The halogenation-trifluoromethylation route emerges as the most scalable, leveraging well-established bromination protocols and modern coupling techniques. However, direct fluorination offers fewer steps, albeit with safety concerns due to HF usage. Hydrolysis methods excel in purity but require prolonged reaction times.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group undergoes typical transformations, enabled by its activation via electron-withdrawing substituents:

Esterification

The acid reacts with alcohols under standard esterification conditions (e.g., DCC/DMAP or H₂SO₄ catalysis) to form esters. For example:

Yields for analogous esters (e.g., benzyl esters of 3-fluoro-5-(trifluoromethyl)benzoic acid) exceed 85% under optimized conditions .

Amide Formation

Coupling with amines via carbodiimide reagents (e.g., EDC, DCC) produces amides, critical in pharmaceutical intermediates:

This method is used in synthesizing influenza A virus fusion inhibitors .

Nucleophilic Aromatic Substitution (NAS)

Fluorine substituents at the 2-, 3-, and 4-positions are poor leaving groups, but under forcing conditions (e.g., high-temperature amination), substitution may occur:

No direct examples exist, but NAS is feasible with strong nucleophiles like amines or thiols .

Metal-Catalyzed Cross-Coupling

The trifluoromethyl group is inert in cross-coupling, but halogenated analogs (e.g., bromo derivatives) undergo Suzuki or Stille coupling. For example:

.

The trifluoromethyl variant would require pre-functionalization with a halide for similar reactivity.

Decarboxylation

Electron-withdrawing groups lower the decarboxylation temperature:

Decarboxylation occurs at ~150°C in polar aprotic solvents (e.g., DMF), yielding the arene .

Stability and Handling

-

Thermal Stability : Stable below 200°C; decomposes at higher temperatures to fluorinated byproducts .

-

Solubility : Soluble in polar aprotic solvents (e.g., DMF, THF) and acetic acid; insoluble in water .

-

Storage : Store under inert gas at 4°C to prevent hydrolysis of the trifluoromethyl group .

Key Data Table

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents.

Case Study: Synthesis of Anticancer Agents

A notable application involves the transformation of 2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid into quinolone carboxylic acids. These derivatives exhibit significant antimicrobial and antiviral activities. The synthesis pathway typically includes halogenation followed by coupling reactions with amines to yield complex structures with potential therapeutic effects .

| Compound | Intermediate | Therapeutic Use |

|---|---|---|

| This compound | 5-Bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid | Anticancer agent |

| 5-Bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid | Phenylaminobenzhydroxamic acid derivatives | Anticancer agent |

Agrochemical Applications

In agriculture, this compound is utilized as a synthetic intermediate for various agrochemicals. Its fluorinated structure enhances the stability and efficacy of herbicides and pesticides.

Case Study: Development of Herbicides

Research indicates that derivatives of this compound can be synthesized to produce effective herbicides. These compounds demonstrate improved selectivity and reduced environmental impact compared to traditional herbicides .

| Agrochemical | Synthesis Method | Efficacy |

|---|---|---|

| Fluorinated herbicide | Coupling with various amines | Higher selectivity |

| Pesticide derivative | Halogenation followed by nucleophilic substitution | Reduced toxicity |

Materials Science Applications

The unique properties of this compound make it suitable for use in advanced materials.

Case Study: Polymer Synthesis

Fluorinated compounds are often incorporated into polymers to enhance their thermal and chemical resistance. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties and durability .

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Fluorinated polymer | Coatings for electronics | Chemical resistance |

| Composite materials | Aerospace applications | Lightweight and strong |

Mechanism of Action

The mechanism by which 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through the strong electron-withdrawing effects of the fluorine atoms. This can lead to changes in metabolic pathways or inhibition of specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid

- Substituents : Fluorine (position 4), methyl (position 3), trifluoromethyl (position 5).

- Molecular Formula : C₉H₆F₄O₂.

- Key Differences :

- The methyl group at position 3 introduces steric bulk and electron-donating effects, reducing acidity compared to the target compound’s trifluoro-substituted positions.

- Lower lipophilicity than the target due to fewer fluorine atoms.

- Applications: Intermediate in drug synthesis where moderate acidity and solubility are required .

(2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic Acid

- Substituents : Fluorine (position 2), nitro (position 5), trifluoromethyl (position 3).

- Key Differences: The nitro group (-NO₂) at position 5 is a stronger electron-withdrawing group than -COOH, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Boronic acid functionality diverges entirely from the carboxylic acid group, making it unsuitable for acid-catalyzed reactions but ideal for bioconjugation .

Amino-Substituted Analogs (CAS 328-68-7 and 83265-53-6)

- Examples: 3-Amino-5-(trifluoromethyl)benzoic acid and 2-Amino-5-(trifluoromethyl)benzoic acid.

- Key Differences: Amino (-NH₂) groups are electron-donating, reducing acidity (higher pKa) compared to the fluorine-rich target compound. Increased basicity and water solubility due to -NH₂, limiting utility in hydrophobic environments. Applications: Building blocks for dyes or ligands where basicity is advantageous .

Simpler Benzoic Acid Derivatives (e.g., Benzoic Acid and Ortho-Hydroxybenzoic Acid)

- Key Differences :

Structural and Property Analysis

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Key Substituents | Acidity (Relative) | Lipophilicity (LogP)* | Applications |

|---|---|---|---|---|---|

| 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid | C₈H₂F₆O₂ | 2,3,4-F; 5-CF₃ | Very High | High (~2.5) | Pharmaceuticals, agrochemicals |

| 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | C₉H₆F₄O₂ | 4-F; 3-CH₃; 5-CF₃ | Moderate | Moderate (~1.8) | Drug intermediates |

| 3-Amino-5-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 3-NH₂; 5-CF₃ | Low | Low (~0.9) | Ligands, dyes |

| Benzoic acid | C₇H₆O₂ | None | Low | Low (~1.3) | Preservatives, synthesis |

*Estimated based on substituent contributions.

Biological Activity

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structural characteristics and biological activities. The presence of trifluoromethyl groups enhances lipophilicity and binding affinity, making it a valuable scaffold in drug design and development. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : CHFO

- Molecular Weight : 208.11 g/mol

- CAS Number : 161622-05-5

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A notable study demonstrated its effectiveness as a fusion inhibitor of the influenza A virus. The compound inhibited the membrane fusion process between the virus and host cell endosomes with an IC value of approximately 0.22 µM, showcasing its potential as an antiviral agent .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes. For instance, it has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and diabetes management. Compounds with similar trifluoromethyl substitutions have shown enhanced potency, indicating that structural modifications can lead to significant increases in biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on fluorinated benzoic acids reveal that the introduction of trifluoromethyl groups at specific positions can dramatically affect biological activity. For example, modifications to the 2,4,5-trifluorophenyl scaffold have resulted in compounds exhibiting increased potency as DPP-IV inhibitors by several folds compared to their non-fluorinated counterparts .

Case Studies

- Anticancer Activity :

- Toxicological Assessments :

Table 1: Biological Activities of Trifluoromethyl Benzoic Acids

| Activity Type | IC Value | Reference |

|---|---|---|

| Influenza A Inhibition | 0.22 µM | |

| DPP-IV Inhibition | Varies (up to 5-fold increase in potency) | |

| Anticancer Synergy | Not specified |

Table 2: Structure-Activity Relationship Insights

| Compound Structure | Position of Trifluoromethyl | Potency Increase |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl) | para | 6-fold increase |

| 3-Fluoro-4-(trifluoromethyl) | ortho | 4-fold increase |

| 2,4-Di(trifluoromethyl) | multiple | up to 7-fold increase |

Q & A

Basic: What are the established synthesis routes for 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

Synthesis typically involves halogenation and fluorination of benzoic acid precursors. For example, starting with methyl 2,3,4,5-tetrafluorobenzoate, sequential chlorination and trifluoromethylation can yield the target compound. Key steps include:

- Halogen Exchange : Use of Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) to introduce chlorine substituents .

- Trifluoromethylation : Employing CuI or Pd catalysts with trifluoromethyl sources (e.g., CF₃I) in anhydrous DMF at 80–100°C .

- Hydrolysis : Final hydrolysis of the ester group using NaOH/EtOH to yield the carboxylic acid.

Critical Conditions : Strict moisture exclusion, precise stoichiometric ratios, and inert gas environments (N₂/Ar) are essential to prevent side reactions.

Advanced: How can crystallographic software like SHELXL and Mercury resolve structural ambiguities in fluorinated benzoic acid derivatives?

Methodological Answer:

- SHELXL : Used for refining crystal structures against high-resolution X-ray data. For fluorine-rich compounds, anisotropic displacement parameters must be refined to account for electron density distortions caused by heavy fluorine atoms .

- Mercury : Visualizes intermolecular interactions (e.g., F···H hydrogen bonds) and packing motifs. Overlaying multiple structures helps identify conformational flexibility in the trifluoromethyl group .

Example Workflow :

Basic: What spectroscopic methods are most effective for characterizing the substitution pattern of polyfluorinated benzoic acids?

Methodological Answer:

- ¹⁹F NMR : Directly identifies fluorine environments. For this compound, distinct peaks for aromatic F (δ −110 to −130 ppm) and CF₃ (δ −60 to −70 ppm) confirm substitution .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹) validate protonation state.

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₈H₃F₆O₂: theoretical 260.9964) confirms molecular formula .

Advanced: How can researchers resolve discrepancies in reported molecular formulas for fluorinated benzoic acids?

Methodological Answer:

- Elemental Analysis : Combustion analysis (%C, %H, %F) validates empirical formulas.

- X-ray Crystallography : Absolute structure determination resolves ambiguities in substituent positions (e.g., distinguishing 2,3,4- vs. 2,4,5-trifluoro isomers) .

- Cross-Validation : Compare with databases like NIST Chemistry WebBook for spectral consistency .

Case Study : A reported discrepancy in C₁₄H₈ClF₃O₂ vs. C₁₅H₁₂ClF₃O₂ for a related compound was resolved via single-crystal diffraction .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : The CF₃ group enhances lipophilicity, promoting binding to hydrophobic enzyme pockets (e.g., bacterial enoyl-ACP reductase) .

- Drug Intermediate : Used to synthesize quinolone antibiotics by coupling with piperazine derivatives .

Example : Analogous compounds like 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid show antitubercular activity via benzothiazinone precursors .

Advanced: How can researchers design experiments to assess fluorine substitution effects on cross-coupling reactivity?

Methodological Answer:

- Comparative Studies : Synthesize analogs (e.g., mono- vs. poly-fluorinated) and compare reaction rates in Suzuki-Miyaura couplings.

- Kinetic Analysis : Monitor Pd-catalyzed reactions via HPLC to determine rate constants (k) and activation energies (Eₐ).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron-withdrawing effects of F/CF₃ groups on transition states .

Basic: What are key considerations for recrystallizing highly fluorinated benzoic acids?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., EtOAc/hexane) to balance solubility. Fluorinated compounds often require polar aprotic solvents (DMF/DMSO) at elevated temperatures .

- Cooling Rate : Slow cooling (1–2°C/min) minimizes inclusion of solvent molecules.

- Additives : Trace acetic acid can protonate carboxylate ions, improving crystal lattice formation .

Advanced: How do computational methods predict the bioactivity of fluorinated benzoic acid derivatives?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., COX-2) to estimate binding affinities.

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values for enzyme inhibition .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over nanosecond timescales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.